1,1(2)-Bis(dicyclohexylphosphino)ferrocene
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Overview
Description
1,1’-Bis(dicyclohexylphosphino)ferrocene is a chemical compound with the molecular formula C34H52FeP2. It is a ferrocene derivative where two dicyclohexylphosphino groups are attached to the ferrocene core. This compound is widely used as a ligand in various catalytic processes due to its unique electronic and steric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bis(dicyclohexylphosphino)ferrocene can be synthesized by reacting ferrocene with dicyclohexylphosphine in the presence of a base. The reaction typically involves the following steps:
Lithiation of Ferrocene: Ferrocene is treated with n-butyllithium to form dilithioferrocene.
Phosphination: The dilithioferrocene is then reacted with dicyclohexylphosphine chloride to form 1,1’-bis(dicyclohexylphosphino)ferrocene.
Industrial Production Methods
The industrial production of 1,1’-bis(dicyclohexylphosphino)ferrocene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(dicyclohexylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phosphine groups can participate in substitution reactions, particularly in catalytic cycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Substitution: Palladium or nickel catalysts are often used in cross-coupling reactions involving this compound.
Major Products
Oxidation: Oxidation of the ferrocene core results in ferrocenium salts.
Substitution: Substitution reactions typically yield various organometallic complexes.
Scientific Research Applications
1,1’-Bis(dicyclohexylphosphino)ferrocene is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:
Mechanism of Action
The mechanism by which 1,1’-bis(dicyclohexylphosphino)ferrocene exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The ferrocene core provides electronic stability, while the dicyclohexylphosphino groups offer steric protection, enhancing the reactivity and selectivity of the metal center .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Similar in structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
1,1’-Bis(diisopropylphosphino)ferrocene: Contains diisopropylphosphino groups, offering different steric and electronic properties.
Uniqueness
1,1’-Bis(dicyclohexylphosphino)ferrocene is unique due to its bulky dicyclohexylphosphino groups, which provide significant steric hindrance. This property makes it particularly effective in catalytic processes where selectivity is crucial .
Properties
Molecular Formula |
C34H52FeP2 |
---|---|
Molecular Weight |
578.6 g/mol |
InChI |
InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2; |
InChI Key |
LVWMUECONASIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origin of Product |
United States |
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